7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde
Overview
Description
7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 7th position, an isopropyl group at the 1st position, a methyl group at the 4th position, and a carbaldehyde group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .
Biochemical Analysis
Biochemical Properties
7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown affinity for binding with certain receptor proteins, potentially modulating their signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can modulate the NF-κB signaling pathway, which plays a critical role in regulating immune responses and cell survival . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are crucial for signal transduction . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, prolonged exposure to the compound has been shown to result in sustained changes in cellular function, such as altered metabolic activity and increased oxidative stress . In in vivo studies, the long-term effects include potential toxicity at higher concentrations, which necessitates careful monitoring of dosage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . In the cytoplasm, it can modulate signaling pathways and metabolic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes One common method involves the reaction of 7-chloroindole with isopropyl bromide in the presence of a base to introduce the isopropyl group at the 1st positionFinally, the carbaldehyde group is introduced at the 3rd position through a Vilsmeier-Haack reaction using DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carboxylic acid.
Reduction: 7-chloro-1-isopropyl-4-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-methyl-1H-indole-3-carbaldehyde
- 7-chloro-1-isopropyl-1H-indole-3-carboxylic acid
- 7-chloro-1-isopropyl-4-methyl-1H-indole-3-methanol
Uniqueness
7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde is unique due to the specific combination of substituents on the indole ring, which imparts distinct chemical and biological properties. The presence of the chloro, isopropyl, methyl, and carbaldehyde groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
7-chloro-4-methyl-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8(2)15-6-10(7-16)12-9(3)4-5-11(14)13(12)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJHOVAEJZHEHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=C(C=C1)Cl)C(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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